Cas no 898758-48-0 (2-Dodecanoyloxazole)

2-Dodecanoyloxazole 化学的及び物理的性質
名前と識別子
-
- 1-(1,3-oxazol-2-yl)dodecan-1-one
- 2-DODECANOYLOXAZOLE
- MFCD07699292
- A915872
- 898758-48-0
- DTXSID60642041
- AKOS016019025
- 1-(Oxazol-2-yl)dodecan-1-one
- 1-Dodecanone, 1-(2-oxazolyl)-
- 2-Dodecanoyloxazole
-
- MDL: MFCD07699292
- インチ: InChI=1S/C15H25NO2/c1-2-3-4-5-6-7-8-9-10-11-14(17)15-16-12-13-18-15/h12-13H,2-11H2,1H3
- InChIKey: RZLRWUMYWJZOOX-UHFFFAOYSA-N
- ほほえんだ: CCCCCCCCCCCC(C1=NC=CO1)=O
計算された属性
- せいみつぶんしりょう: 251.18900
- どういたいしつりょう: 251.188529040g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 11
- 複雑さ: 219
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.1Ų
- 疎水性パラメータ計算基準値(XlogP): 5.5
じっけんとくせい
- 密度みつど: 0.959
- ふってん: 347.8°C at 760 mmHg
- フラッシュポイント: 164.1°C
- 屈折率: 1.469
- PSA: 43.10000
- LogP: 4.77820
- 酸性度係数(pKa): -1.71±0.10(Predicted)
2-Dodecanoyloxazole セキュリティ情報
2-Dodecanoyloxazole 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-Dodecanoyloxazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D090695-500mg |
2-Dodecanoyloxazole |
898758-48-0 | 500mg |
$ 735.00 | 2022-06-06 | ||
Fluorochem | 202596-2g |
2-Dodecanoyloxazole |
898758-48-0 | 97% | 2g |
£837.00 | 2022-03-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1615629-5g |
1-(Oxazol-2-yl)dodecan-1-one |
898758-48-0 | 98% | 5g |
¥24318.00 | 2024-04-26 | |
Ambeed | A603179-1g |
2-Dodecanoyloxazole |
898758-48-0 | 95+% | 1g |
$517.0 | 2024-04-16 | |
Crysdot LLC | CD11024311-1g |
2-Dodecanoyloxazole |
898758-48-0 | 95+% | 1g |
$512 | 2024-07-19 | |
Crysdot LLC | CD11024311-5g |
2-Dodecanoyloxazole |
898758-48-0 | 95+% | 5g |
$1401 | 2024-07-19 | |
TRC | D090695-250mg |
2-Dodecanoyloxazole |
898758-48-0 | 250mg |
$ 440.00 | 2022-06-06 | ||
abcr | AB362714-1 g |
2-Dodecanoyloxazole, 97%; . |
898758-48-0 | 97% | 1 g |
€954.60 | 2023-07-19 | |
Fluorochem | 202596-5g |
2-Dodecanoyloxazole |
898758-48-0 | 97% | 5g |
£1702.00 | 2022-03-01 | |
abcr | AB362714-1g |
2-Dodecanoyloxazole, 97%; . |
898758-48-0 | 97% | 1g |
€954.60 | 2025-02-15 |
2-Dodecanoyloxazole 関連文献
-
Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
-
5. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
2-Dodecanoyloxazoleに関する追加情報
2-Dodecanoyloxazole: A Comprehensive Overview
2-Dodecanoyloxazole, identified by the CAS registry number 898758-48-0, is a compound of significant interest in various scientific and industrial applications. This compound belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The specific structure of 2-Dodecanoyloxazole includes a dodecanoyl group attached to the oxazole ring at the 2-position, making it a derivative of caprolactam with unique chemical properties.
The synthesis of 2-Dodecanoyloxazole typically involves the reaction of dodecanoic acid with ammonia or its derivatives under specific conditions. This process often requires catalytic agents to facilitate the formation of the oxazole ring. Recent studies have explored alternative synthetic pathways, including microwave-assisted synthesis and enzymatic catalysis, which have shown promise in improving yield and reducing reaction time. These advancements highlight the growing interest in optimizing the production of oxazole derivatives for industrial applications.
2-Dodecanoyloxazole exhibits a range of physical and chemical properties that make it suitable for various applications. Its melting point is relatively high, which contributes to its stability under thermal conditions. Additionally, it has moderate solubility in organic solvents, making it amenable to use in organic reactions and formulations. The compound's ability to form stable complexes with metal ions has been a focus of recent research, particularly in the development of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in gas storage, catalysis, and sensing technologies.
In terms of biological activity, 2-Dodecanoyloxazole has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against a range of bacterial and fungal strains, particularly in combination with other antimicrobial compounds. This property makes it a candidate for use in pharmaceutical formulations and food preservatives. Furthermore, research into its cytotoxicity has revealed that it exhibits selective toxicity towards cancer cells, suggesting its potential as an anticancer agent.
The application of oxazoles, including 2-Dodecanoyloxazole, in materials science has also been explored. For instance, derivatives of this compound have been used as precursors for the synthesis of high-performance polymers. These polymers exhibit excellent mechanical properties and thermal stability, making them suitable for use in aerospace and automotive industries. Additionally, the compound's ability to act as a precursor for conducting polymers has been investigated, opening avenues for its use in electronic devices such as sensors and actuators.
In recent years, there has been increasing interest in the green chemistry aspects of synthesizing and utilizing oxazoles. Researchers have developed eco-friendly methods for producing 2-Dodecanoyloxazole, including the use of biocatalysts and solvent-free conditions. These methods not only reduce environmental impact but also enhance the cost-effectiveness of production processes. Such approaches align with global efforts to promote sustainable chemistry practices.
The future outlook for 2-Dodecanoyloxazole is promising, with ongoing research exploring its potential in emerging fields such as nanotechnology and drug delivery systems. Its unique chemical structure allows for functionalization at multiple sites, enabling the creation of tailor-made compounds with specific properties. For example, researchers are investigating its use as a building block for self-assembling nanostructures that could find applications in drug delivery and imaging.
In conclusion, 2-Dodecanoyloxazole, CAS No. 898758-48-0 strong>, is a versatile compound with diverse applications across multiple disciplines. Its chemical properties make it valuable in pharmaceuticals, materials science, and nanotechnology. As research continues to uncover new potential uses and optimized synthesis methods, this compound is likely to play an increasingly important role in both academic research and industrial applications.
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